![molecular formula C20H20N2O B12915484 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline CAS No. 89721-35-7](/img/structure/B12915484.png)
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline is a complex organic compound with the molecular formula C20H20N2O. This compound features a unique structure that combines an isoquinoline core with a phenyl group and a pyrrolidin-2-ylmethoxy substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline involves multiple steps, typically starting with the construction of the isoquinoline core. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Pyrrolidin-2-ylmethoxy Group: The final step involves the nucleophilic substitution reaction where the pyrrolidin-2-ylmethoxy group is attached to the isoquinoline core.
Análisis De Reacciones Químicas
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby reducing the progression of the disease.
Comparación Con Compuestos Similares
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline can be compared with other similar compounds, such as:
1-Phenylisoquinoline: Lacks the pyrrolidin-2-ylmethoxy group, resulting in different biological activities and chemical properties.
3-(Pyrrolidin-2-ylmethoxy)isoquinoline:
1-Phenyl-3-(pyrrolidin-2-yl)isoquinoline: Similar structure but without the methoxy group, leading to variations in its chemical behavior and biological effects.
The uniqueness of 1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
89721-35-7 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-14-17-10-6-12-21-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2 |
Clave InChI |
XUTGWBXIMSXBOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


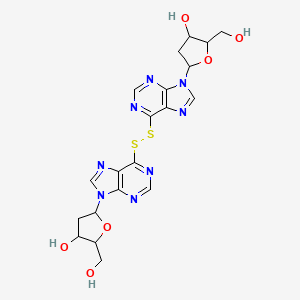

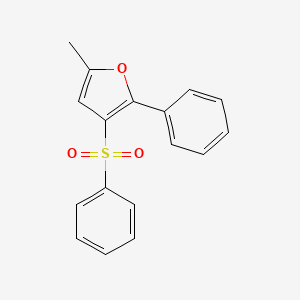

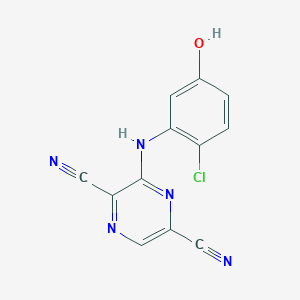
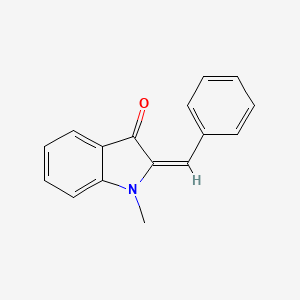
![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)
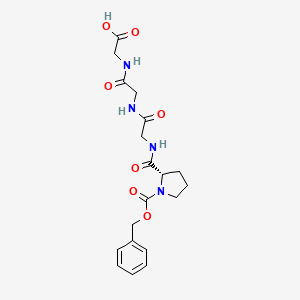
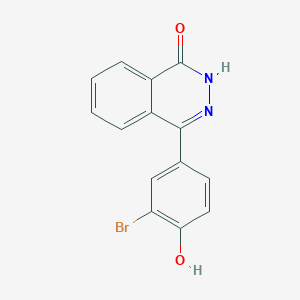

![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)
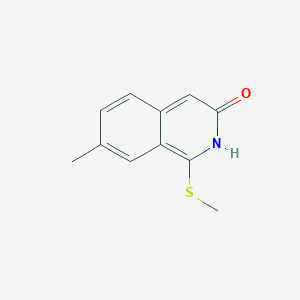
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
